Unii-48YE39tytk
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Overview
Description
Preparation Methods
KR-30450 is synthesized through a series of chemical reactions involving benzopyran derivatives. The synthetic route includes the reduction of a precursor compound with sodium borohydride in methanol to form benzopyranol, which is then treated with methanesulfonyl chloride and diisopropylethylamine to produce a mesylate intermediate. This intermediate undergoes further reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene in refluxing toluene to yield the final product
Chemical Reactions Analysis
KR-30450 undergoes various chemical reactions, including:
Oxidation: KR-30450 can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: KR-30450 can undergo substitution reactions, particularly involving the nitro group on the benzopyran ring.
Common reagents used in these reactions include sodium borohydride, methanesulfonyl chloride, and 1,8-diazabicyclo[5.4.0]undec-7-ene. Major products formed from these reactions include benzopyranol and mesylate intermediates .
Scientific Research Applications
KR-30450 has several scientific research applications, including:
Cardiovascular Research: KR-30450 is used to study its cardioprotective effects, particularly in improving reperfusion cardiac function and attenuating reperfusion contracture and lactate dehydrogenase release
Pharmacology: The compound is used to investigate the activation of ATP-sensitive potassium channels in cardiac tissues.
Mechanism of Action
KR-30450 exerts its effects by activating ATP-sensitive potassium channels (KATP) in cardiac tissues. It reduces the action potential duration in a concentration-dependent manner, which is inhibited by glibenclamide, indicating the involvement of KATP channels. KR-30450 antagonizes the inhibitory effect of ATP on KATP channels in a competitive manner, similar to compounds like ER-001533 and HOE-234 .
Comparison with Similar Compounds
KR-30450 is compared with other potassium channel activators such as:
Lemakalim: KR-30450 has been shown to exert more potent cardioprotective effects than Lemakalim
Pinacidil: While both compounds activate KATP channels, KR-30450 has a different mechanism of action compared to Pinacidil.
ER-001533 and HOE-234: KR-30450 shares similar effects with these compounds in terms of antagonizing the inhibitory effect of ATP on KATP channels.
These comparisons highlight the unique cardioprotective properties and mechanism of action of KR-30450, making it a valuable compound for further research in cardiovascular pharmacology.
Properties
CAS No. |
172489-10-0 |
---|---|
Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H18N2O6/c1-17(16-23-7-8-24-16)10-13(18-6-2-3-15(18)20)12-9-11(19(21)22)4-5-14(12)25-17/h4-5,9-10,16H,2-3,6-8H2,1H3/t17-/m1/s1 |
InChI Key |
NJJPKIPOZSWUHV-QGZVFWFLSA-N |
SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4 |
Isomeric SMILES |
C[C@@]1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4 |
Canonical SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(1'',3''-dioxolan-2''-yl)-2-methyl-4-(2'-oxo-1'-pyrrolidinyl)-6-nitro-2H-1-benzopyran KR 30450 KR-30450 SKP-450 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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